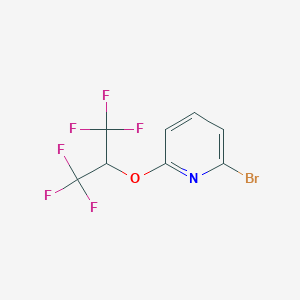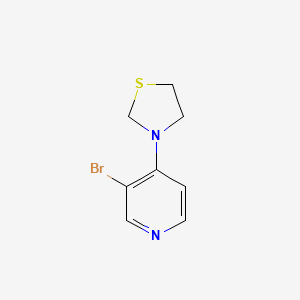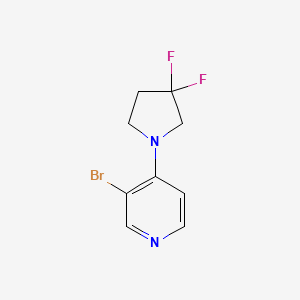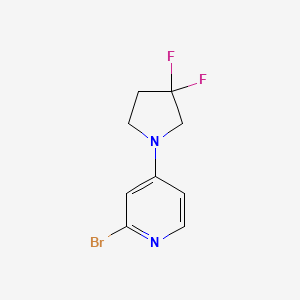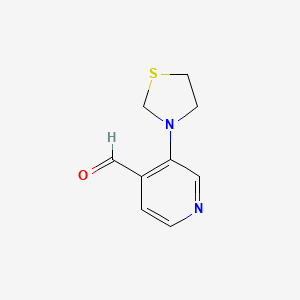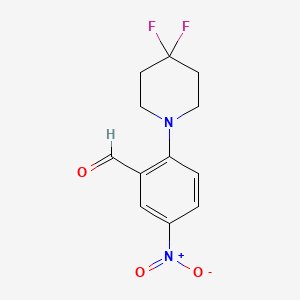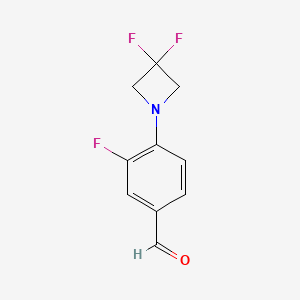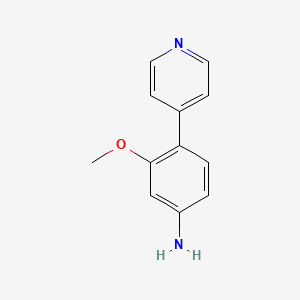
3-Methoxy-4-(pyridin-4-yl)aniline
説明
3-Methoxy-4-(pyridin-4-yl)aniline, also known as 4-Methoxy-N-(pyridin-4-yl)aniline, is a chemical compound that has sparked the interest of researchers due to its potential implications in various fields of research and industry. It is a solid substance with a molecular weight of 200.24 .
Molecular Structure Analysis
The molecular formula of this compound is C12H12N2O. The compound is achiral, with no defined stereocenters or E/Z centers .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature . The predicted melting point is 113.18°C, the boiling point is approximately 395.5°C at 760 mmHg, the density is approximately 1.2 g/cm^3, and the refractive index is n20D 1.62 .科学的研究の応用
1. Kinase Inhibition Studies
3-Methoxy-4-(pyridin-4-yl)aniline, similar to compounds such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, has been studied for its role in inhibiting c-Met kinase. Docking studies help understand the molecular features contributing to high inhibitory activity. The use of quantitative structure–activity relationship (QSAR) methods, like CoMSIA and MLR, aids in predicting the biological activities of such inhibitors (Caballero et al., 2011).
2. Development of Coordination Polymers
The compound is also involved in the synthesis and structural analysis of coordination polymers. For instance, reactions with HgX2 lead to the formation of various monomeric and polymeric structures. These structures are significant for their potential fluorescent properties (Basu Baul et al., 2014).
3. Antioxidant and Acetylcholinesterase Inhibitory Properties
Derivatives of γ-pyridinyl amines, related to this compound, demonstrate notable antioxidant activity and moderate acetylcholinesterase inhibitory properties. This is crucial for designing molecules with dual antioxidant and AChE inhibitory capacities (Méndez & Kouznetsov, 2015).
4. Applications in Synthesis and Metallation
The compound plays a role in the synthesis and metallation of anilides, aiding in the transformation of picolinic and isonicotinic acids into trisubstituted pyridines. This method is useful for the preparation of pyridones, which have various applications (Epsztajn et al., 1989).
5. Nonlinear Optical Applications
In the field of nonlinear optics, derivatives of this compound have been used to synthesize three-dimensional hyperbranched polymers with second-order nonlinear optical properties. This has potential applications in various photonic devices (Zhang et al., 1997).
6. Development of Cocrystals and Salts for NLO
Its derivatives are also used to synthesize binary adducts for nonlinear optical (NLO) applications. The formation of polar crystals and their stability till high temperatures make them suitable for a wide range of spectral applications (Draguta et al., 2015).
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that 3-Methoxy-4-(pyridin-4-yl)aniline may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been used in proteomics research , indicating that they may interact with proteins or other biological molecules to exert their effects.
Biochemical Pathways
Given its potential use in proteomics research , it may be involved in protein-related pathways.
Pharmacokinetics
Its physical properties such as a predicted melting point of 11318° C and a predicted boiling point of 3955° C at 760 mmHg may influence its pharmacokinetic profile.
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also have diverse biological effects.
Action Environment
It is generally recommended to store similar compounds at room temperature , suggesting that temperature may affect its stability.
特性
IUPAC Name |
3-methoxy-4-pyridin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEFDHHCJWTOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



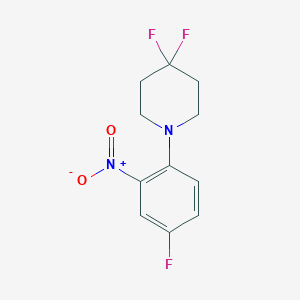

![5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1407875.png)
